molecular formula C15H11BrN4O B11982021 N'-(4-Bromobenzylidene)-1H-benzimidazole-6-carbohydrazide

N'-(4-Bromobenzylidene)-1H-benzimidazole-6-carbohydrazide

Katalognummer: B11982021
Molekulargewicht: 343.18 g/mol
InChI-Schlüssel: SVLPMTKZHYJHBX-UFWORHAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-Bromobenzylidene)-1H-benzimidazole-6-carbohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom attached to a benzylidene group, which is further linked to a benzimidazole ring through a carbohydrazide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-Bromobenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 1H-benzimidazole-6-carbohydrazide. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the compound from reaction impurities.

Analyse Chemischer Reaktionen

Types of Reactions: N’-(4-Bromobenzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N’-(4-Bromobenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . Additionally, the presence of the bromine atom enhances its binding affinity and specificity towards target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison: N’-(4-Bromobenzylidene)-1H-benzimidazole-6-carbohydrazide stands out due to its unique benzimidazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher binding affinity and specificity towards certain molecular targets, making it a promising candidate for further research and development in medicinal chemistry and pharmacology.

Eigenschaften

Molekularformel

C15H11BrN4O

Molekulargewicht

343.18 g/mol

IUPAC-Name

N-[(E)-(4-bromophenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C15H11BrN4O/c16-12-4-1-10(2-5-12)8-19-20-15(21)11-3-6-13-14(7-11)18-9-17-13/h1-9H,(H,17,18)(H,20,21)/b19-8+

InChI-Schlüssel

SVLPMTKZHYJHBX-UFWORHAWSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)Br

Kanonische SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC3=C(C=C2)N=CN3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.